N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 919772-43-3
VCID: VC16929528
InChI: InChI=1S/C17H19FN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.34 g/mol

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide

CAS No.: 919772-43-3

Cat. No.: VC16929528

Molecular Formula: C17H19FN2O3

Molecular Weight: 318.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide - 919772-43-3

Specification

CAS No. 919772-43-3
Molecular Formula C17H19FN2O3
Molecular Weight 318.34 g/mol
IUPAC Name N-(2-aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide
Standard InChI InChI=1S/C17H19FN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21)
Standard InChI Key XSBIBRSPURAVJY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)F)C(=O)NCCN

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide features a benzamide backbone substituted at the 2-position with a methoxy group and at the 4-position with a 3-fluorobenzyl ether moiety, linked to a 2-aminoethyl side chain. The fluorine atom introduces electronegativity, potentially enhancing binding interactions in biological systems, while the aminoethyl group contributes to solubility and reactivity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₇H₁₈FN₂O₃
Molecular Weight329.34 g/mol
SolubilitySoluble in DMSO, methanol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2 (amide NH, amino NH₂)
Hydrogen Bond Acceptors5 (amide O, ether O, methoxy O)

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, favorable for drug-like properties. The presence of multiple hydrogen bond donors and acceptors may facilitate interactions with biological targets such as enzymes or receptors.

Synthesis and Manufacturing

The synthesis of N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide likely involves multi-step organic reactions, drawing parallels to methodologies used for analogous benzamides. A proposed pathway includes:

  • Etherification: 4-Hydroxy-2-methoxybenzoic acid reacts with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 4-[(3-fluorophenyl)methoxy]-2-methoxybenzoic acid.

  • Amide Coupling: The carboxylic acid intermediate is activated using EDCl/HOBt and coupled with ethylenediamine to yield the final product.

Critical Reaction Parameters:

  • Temperature: 0–25°C for amide coupling to minimize side reactions.

  • Solvent: Anhydrous DMF or dichloromethane to enhance reactivity.

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Hazard CategoryPrecautionary Measures
Skin/IrritationWear nitrile gloves; use fume hood
Environmental ToxicityAvoid aqueous discharge
Storage-20°C under inert atmosphere

Recent Advances and Future Directions

Recent patents (e.g., WO2023056345A1) highlight growing interest in fluorinated benzamides for oncology, suggesting this compound could be a candidate for kinase-targeted drug discovery. Further research should prioritize:

  • In Vitro Screening: Assess activity against cancer cell lines and microbial strains.

  • ADMET Profiling: Evaluate pharmacokinetics and metabolic stability.

  • Structural Optimization: Modify the aminoethyl chain to enhance target selectivity.

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